

Application Notes: Identifying Novel RNase L Recruiters using DNA-Encoded Library Technology

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Compound of Interest

Compound Name: RNase L RIBOTAC

Cat. No.: B15542705

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Introduction

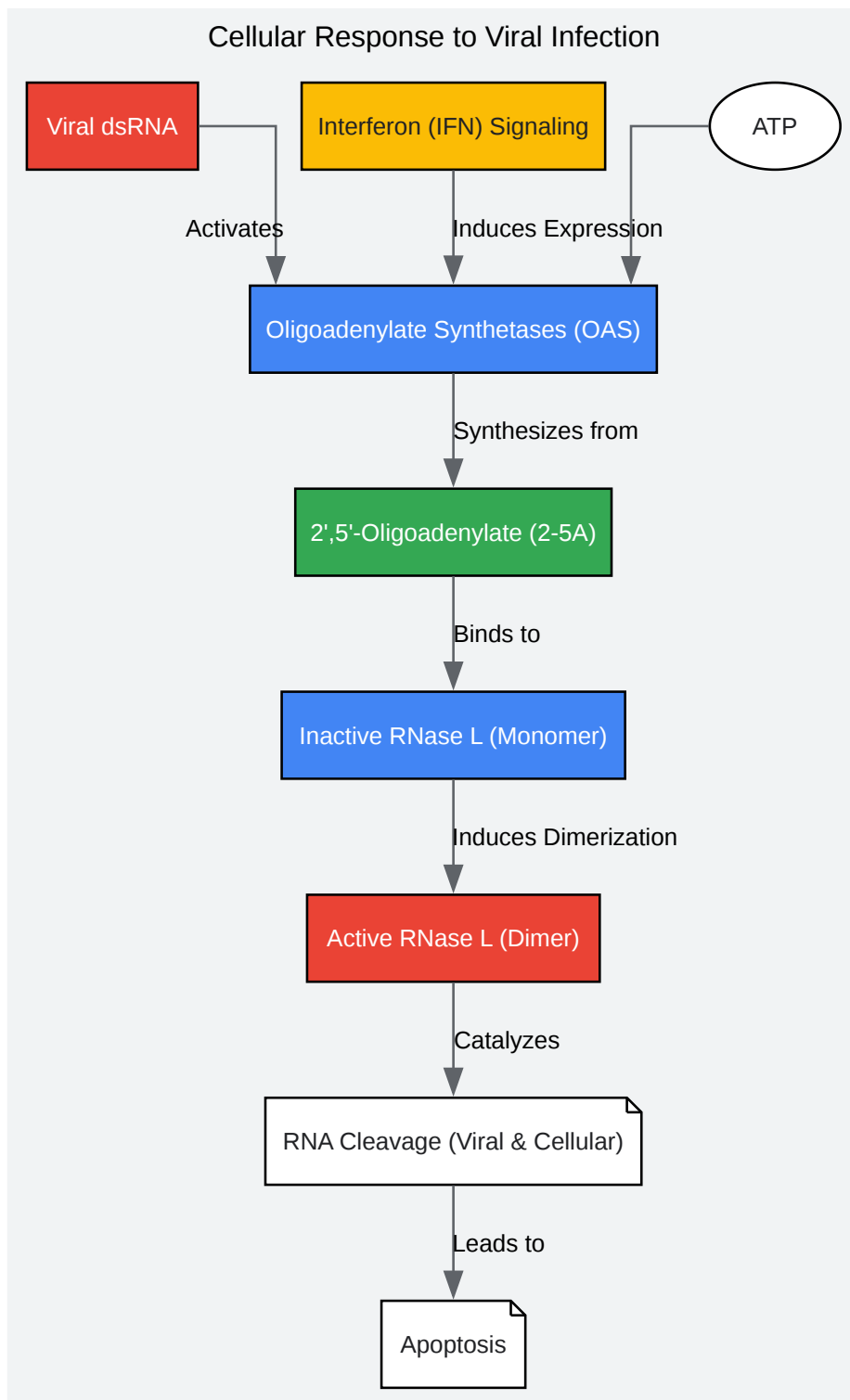
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key effector in the interferon-induced antiviral response.[1] Its activation is tightly regulated and, once triggered, leads to the degradation of both viral and cellular RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells.[2][3] The activation of RNase L is initiated by the binding of 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate synthetases (OAS) upon sensing double-stranded RNA (dsRNA), a common hallmark of viral infection.[4][5][6] This activation involves the dimerization of latent RNase L monomers.[2] Small molecules that can induce this dimerization and subsequent activation of RNase L, so-called "RNase L recruiters," have significant therapeutic potential, particularly in the development of Ribonuclease Targeting Chimeras (RiboTACs) for the targeted degradation of pathogenic RNAs.[7][8]

DNA-Encoded Library (DEL) technology offers a powerful platform for the discovery of such novel small molecule recruiters.[9][10] DELs are vast collections of chemical compounds, often numbering in the billions, where each molecule is covalently linked to a unique DNA barcode that encodes its chemical structure.[11][12] This technology enables the simultaneous screening of an immense chemical space against a protein target in a single experiment, significantly accelerating the early stages of drug discovery.[9][13] This document provides a detailed overview and protocols for applying DEL technology to identify and validate new RNase L recruiters.

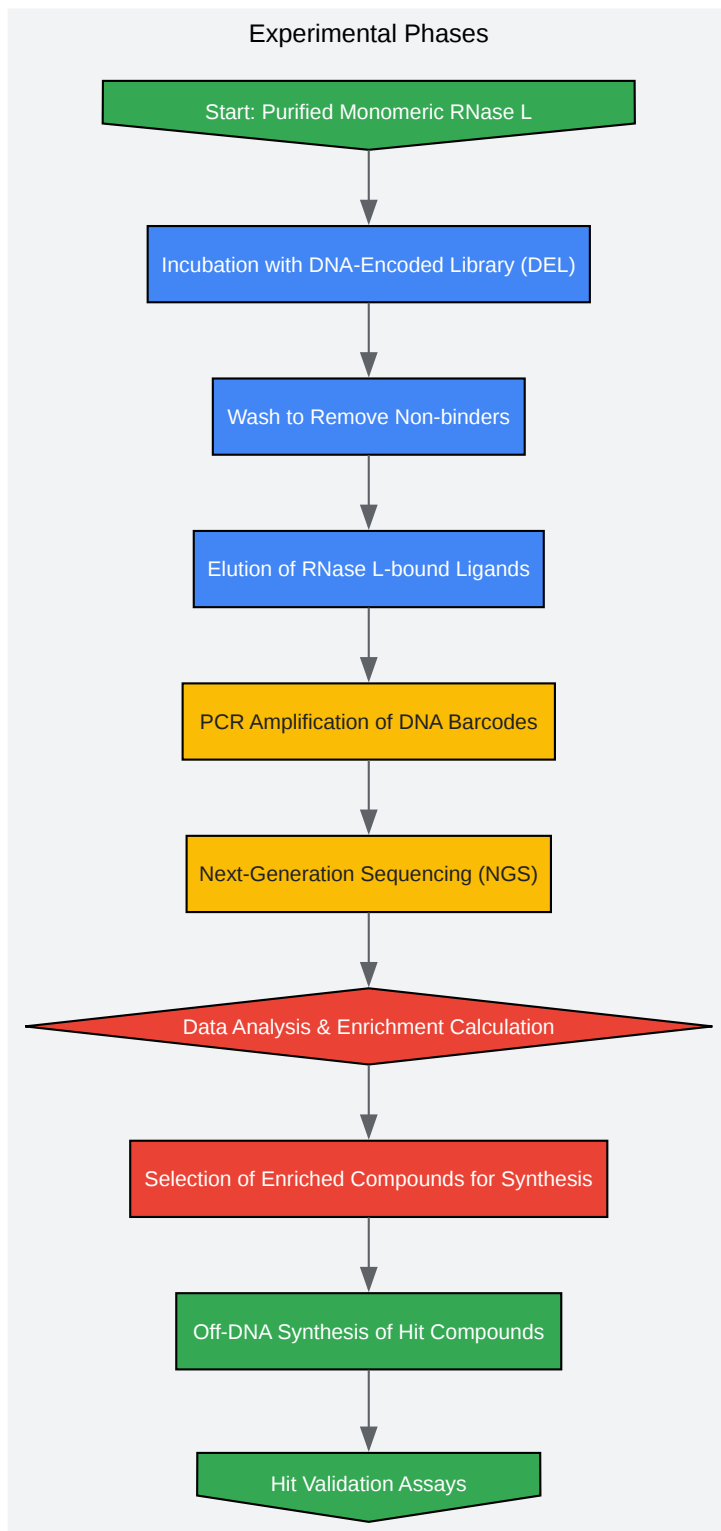
The RNase L Activation Pathway

The canonical activation of RNase L is a multi-step signaling cascade initiated by the presence of viral dsRNA. Interferon signaling upregulates the expression of OAS enzymes.^[2] These enzymes are activated by dsRNA and polymerize ATP into 2-5A.^[5] The 2-5A molecules then bind to the ankyrin repeat domains of inactive RNase L monomers, inducing a conformational change that promotes dimerization and activation of the ribonuclease domains.^{[4][5]} Activated RNase L then cleaves single-stranded RNAs, primarily after UpU and UpA sequences.^[1]

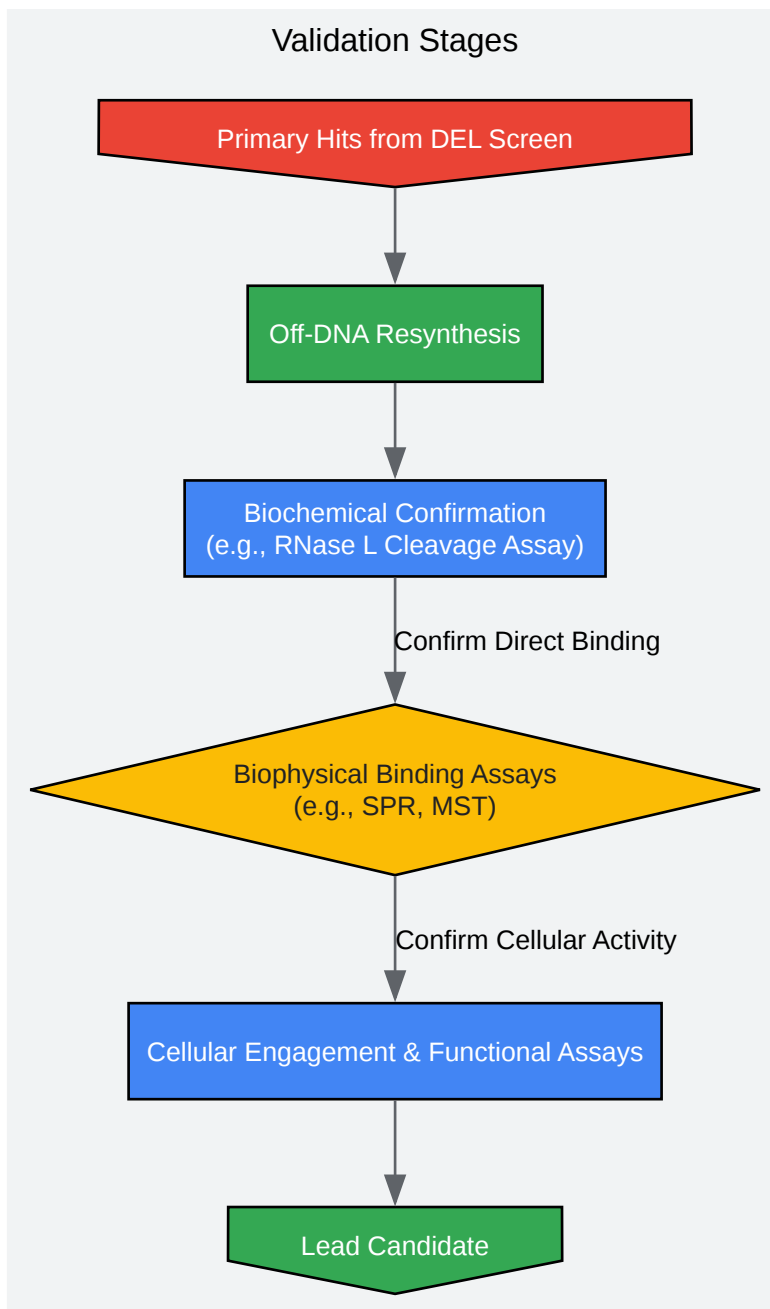
RNase L Activation Pathway



DEL Screening Workflow for RNase L Recruiters



Hit Validation Cascade



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